molecular formula C10H21O5P B14676409 Diethyl 2,2-diethoxyvinylphosphonate CAS No. 34159-39-2

Diethyl 2,2-diethoxyvinylphosphonate

Cat. No.: B14676409
CAS No.: 34159-39-2
M. Wt: 252.24 g/mol
InChI Key: ZICVSLPURHACID-UHFFFAOYSA-N
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Description

Diethyl 2,2-diethoxyvinylphosphonate is an organophosphorus compound with the molecular formula C10H23O5P. It is a clear, colorless liquid that is used in various chemical reactions and applications. The compound is known for its role in the synthesis of α,β-alkenal derivatives and its use in various condensation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2,2-diethoxyvinylphosphonate can be synthesized through the reaction of diethyl phosphite with acetaldehyde diethyl acetal. The reaction typically involves heating the reactants under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified through distillation .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as fractional distillation .

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,2-diethoxyvinylphosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of diethyl 2,2-diethoxyvinylphosphonate involves its ability to undergo nucleophilic substitution and condensation reactions. The compound’s phosphonate group acts as an electrophile, allowing it to react with various nucleophiles. In biological systems, its derivatives can inhibit enzymes by mimicking natural substrates and binding to active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific reactivity in forming α,β-alkenal derivatives and its use in radical trapping sequences. Its ability to act as a versatile reactant in various chemical reactions makes it valuable in both research and industrial applications .

Properties

CAS No.

34159-39-2

Molecular Formula

C10H21O5P

Molecular Weight

252.24 g/mol

IUPAC Name

2-diethoxyphosphoryl-1,1-diethoxyethene

InChI

InChI=1S/C10H21O5P/c1-5-12-10(13-6-2)9-16(11,14-7-3)15-8-4/h9H,5-8H2,1-4H3

InChI Key

ZICVSLPURHACID-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CP(=O)(OCC)OCC)OCC

Origin of Product

United States

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